molecular formula C15H16ClNO3 B2904472 N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide CAS No. 1798544-76-9

N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide

Cat. No.: B2904472
CAS No.: 1798544-76-9
M. Wt: 293.75
InChI Key: GZCRBESPXTXVQE-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide is a synthetic compound known for its potential biological activities It is characterized by the presence of a furan ring attached to a carboxamide group, with a 3-chlorophenyl and a methoxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: The carboxamide group is introduced by reacting the furan derivative with an amine, such as 3-chlorophenylamine, under suitable conditions.

    Attachment of the methoxypropyl group: The methoxypropyl group is introduced through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-chlorophenyl)-2-methoxypropyl)furan-3-carboxamide
  • 5-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)furan-2-carboxamide

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide is unique due to its specific substituents and the presence of both a furan ring and a carboxamide group. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-15(19-2,11-5-3-6-12(16)9-11)10-17-14(18)13-7-4-8-20-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCRBESPXTXVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CO1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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